

Application Notes and Protocols for Utilizing Topaz in Challenging Cryo-EM Datasets

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For researchers, scientists, and drug development professionals engaged in cryo-electron microscopy (cryo-EM), the accurate identification of particles from micrographs is a critical determinant of success, particularly for challenging datasets. **Topaz**, a deep-learning-based software package, offers powerful tools for particle picking and micrograph denoising, significantly enhancing the quality and efficiency of 3D reconstructions.[1] This document provides a detailed protocol for leveraging **Topaz** to address common challenges in cryo-EM data, such as low signal-to-noise ratio (SNR), small or non-globular particle morphologies, and preferred orientation.

Core Principles of Topaz

Topaz employs a positive-unlabeled (PU) learning framework for particle picking.[2] This innovative approach allows the training of a convolutional neural network (CNN) with a small set of user-identified "positive" examples (particles) against a background of unlabeled data, eliminating the need for laborious manual labeling of "negative" examples (background).[2][3] This is particularly advantageous for cryo-EM, where background labeling can be subjective and time-consuming.[1] For micrograph denoising, **Topaz** utilizes a Noise2Noise framework, training a model on pairs of independent micrographs to learn and remove noise without requiring a ground truth signal.[4][5]

Experimental Workflow for Challenging Datasets

The successful application of **Topaz** to challenging datasets involves a systematic workflow, from initial data preparation to the generation of a high-quality particle stack for 3D



reconstruction. The general pipeline encompasses micrograph preprocessing, model training, particle picking (inference), and post-picking processing.[6]



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Caption: Overall workflow for particle picking using **Topaz**.

Detailed Protocols Data Pre-processing

Proper pre-processing is crucial for optimal **Topaz** performance. This stage involves standard cryo-EM data processing steps, with the addition of optional denoising and mandatory downsampling.

- Motion Correction and CTF Estimation: Raw movie frames should be aligned and summed using software like MotionCor2.[1] Subsequently, the contrast transfer function (CTF) for each micrograph needs to be estimated using programs such as CTFFIND4.[1]
- Micrograph Denoising (Optional but Recommended for Low SNR): For datasets with very low SNR, using Topaz-Denoise can significantly improve particle visualization and subsequent picking.[4][5] It is recommended to denoise the full micrographs before any other preprocessing steps.[7] Denoising has been shown to improve the signal-to-noise ratio by approximately 100-fold over raw micrographs.[4] While denoising can aid manual picking, training and extracting particles should be performed on the original, non-denoised micrographs.[7][8]



• Downsampling: Micrographs must be downsampled to a pixel size that is appropriate for the particle size and the receptive field of the **Topaz** neural network.[9] A general guideline is to downsample to an Ångström-per-pixel value of 4-8 Å/pix.[9] For very large particles, further downsampling may be necessary, while for small particles, less downsampling (e.g., a factor of 4) is recommended.[7][9]

Training Data Preparation

The quality of the training data directly impacts the performance of the **Topaz** model.

- Manual Picking: Manually pick a small, representative set of particles from a subset of 10100 micrographs.[7] The number of picks can range from a few hundred to a thousand.[9]
 [10] It is crucial to ensure that the manually picked particles are well-centered and represent
 all known views.[7] You do not need to label every particle on the training micrographs.[7][11]
 For challenging datasets, it is advisable to perform manual picking on denoised micrographs
 to better visualize the particles.[7]
- Coordinate Scaling: The coordinates of the manually picked particles must be scaled to match the downsampling factor applied to the micrographs.[9]

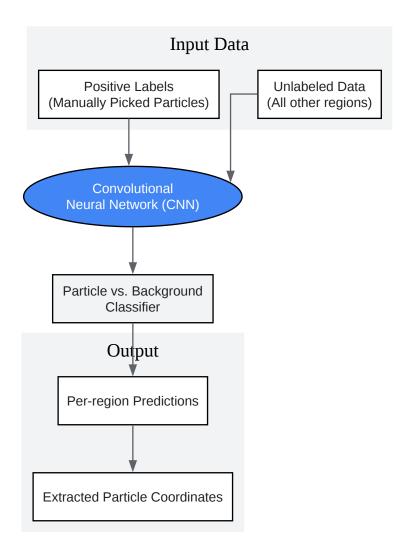
Topaz Model Training

The **topaz** train command is used to train the particle picking model.[1] Several parameters can be tuned to optimize performance for challenging datasets.

- Key Training Parameters: The most critical parameters for training are the estimated number of particles per micrograph, the training radius, and the downsampling amount.[7]
- Expected Number of Particles: This parameter should be a reasonable estimate of the average number of particles per micrograph.[12] While it does not need to be exact, a reasonably accurate value is necessary for good performance.[12]
- Training Radius: A small training radius of 1, 2, or 3 pixels usually works best, regardless of the particle size.[7]
- Pre-trained Models: **Topaz** includes pre-trained models that can be used as a starting point for training, which can substantially reduce the required training time.[9] By default, **topaz**



train initializes from these models.[9]



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Caption: Logical pathway of Positive-Unlabeled Learning in **Topaz**.

Particle Picking (Inference)

Once the model is trained, the **topaz** extract command is used to pick particles from the entire dataset.[1]

• Extraction Radius: The extraction radius should be set to the radius of the longest axis of the particle to avoid picking overlapping particles.[7] For densely packed, irregularly shaped particles, using the short axis radius can be beneficial.[7]



• Score Threshold: A score threshold is applied to the picked particles to control the balance between the number of particles and the false-positive rate.[1] Particles are ranked by a score, with higher values indicating a higher probability of being a true particle.[7] This score can be used as an initial filter for the picked particles.[7]

Post-processing and Particle Curation

The output of **Topaz** is a list of particle coordinates that need to be further processed.

- Particle Extraction: The coordinates are used to extract particle stacks from the micrographs.
- 2D Classification: The extracted particle stack should be subjected to 2D classification to remove any remaining "junk" particles, ice contamination, or other false positives.[1][13]
- 3D Reconstruction: The cleaned particle stack is then used for ab-initio 3D reconstruction and subsequent refinement.[1]

Quantitative Data and Parameter Recommendations

While optimal parameters are dataset-dependent, the following tables provide a summary of key parameters and recommended starting points for different types of challenging datasets based on available documentation and tutorials.

Table 1: Recommended Downsampling and Particle Radii



| Challenge Type | Particle Size | Recommended Downsampling Factor | Å/pix Range | Extraction Radius |
|--------------------------|---------------|---------------------------------------|------------------|---|
| Small Particles | < 200 Å | 4x | ~4-6 Å/pix | Radius of the particle's longest axis.[7] |
| Medium Particles | 200-400 Å | 8x | ~5-8 Å/pix | Radius of the particle's longest axis.[7] |
| Large Particles | > 400 Å | 16x | ~8 Å/pix or more | Radius of the particle's longest axis.[7] |
| Low SNR | Varies | 8x (typical) | ~4-8 Å/pix | Varies with particle size. |
| Preferred Orientation | Varies | 8x (typical) | ~4-8 Å/pix | Varies with particle size. |

Data compiled from references[7][9].

Table 2: Key Topaz Training Parameters



| Parameter | Description | Recommended Value/Strategy |
|----------------|--|---|
| num-particles | Estimated number of particles per micrograph.[1] | Provide a reasonable estimate. Can be optimized using cross-validation.[14] |
| train-radius | Radius for positive training examples. | 1, 2, or 3 pixels generally works well.[7] |
| learning-rate | Determines the extent to which model weights are updated. | Default is often a good starting point. Can be optimized with cross-validation.[12] |
| num-epochs | Number of iterations through the entire dataset during training. | Increase if the precision curve has not plateaued.[14] |
| minibatch-size | Number of examples used in each training batch. | Lower values may improve accuracy but increase training time.[12] |
| model | Neural network architecture to use. | resnet8_u64 or resnet16_u64 are common choices.[9] |

Data compiled from references[1][7][9][12][14].

Performance on Challenging Datasets

Topaz has demonstrated significant success in picking challenging particles that are often missed by other methods.[15] For instance, it has been shown to effectively pick small, asymmetric, and non-globular proteins.[15] In a comparison with other deep learning pickers, **Topaz** exhibited high recall, identifying a large number of particles, which can be crucial when the initial particle pool is limited.[10] Furthermore, reconstructions from **Topaz**-picked particles have been shown to be of equal or higher quality than those from curated particle sets, often yielding a significantly larger number of particles.[15] For the T20S proteasome dataset (EMPIAR-10025), **Topaz** retrieved 3.22 times more particles than the curated set, leading to a high-resolution reconstruction.[15]



By following these detailed protocols and leveraging the powerful capabilities of **Topaz**, researchers can overcome many of the hurdles associated with challenging cryo-EM datasets, ultimately accelerating the path to high-resolution structural insights.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. semc.nysbc.org [semc.nysbc.org]
- 8. discuss.cryosparc.com [discuss.cryosparc.com]
- 9. topaz/tutorial/01 quick start guide.ipynb at master · tbepler/topaz · GitHub [github.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. guide.cryosparc.com [guide.cryosparc.com]
- 13. guide.cryosparc.com [guide.cryosparc.com]
- 14. discuss.cryosparc.com [discuss.cryosparc.com]
- 15. Positive-unlabeled convolutional neural networks for particle picking in cryo-electron micrographs - PMC [pmc.ncbi.nlm.nih.gov]
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